molecular formula C16H27N5O3S B5442385 N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5442385
M. Wt: 369.5 g/mol
InChI Key: KWLKWTJTJHNHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The ethoxymethyl group is introduced via an etherification reaction, often using ethyl iodide in the presence of a base like potassium carbonate. The final step involves the coupling of the thiadiazole derivative with diethylpiperidine-1,4-dicarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides (e.g., ethyl iodide), potassium carbonate.

Major Products

Scientific Research Applications

N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethoxymethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
  • N-(5-ethoxymethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
  • 5-ethoxymethylfurfural (EMF)

Uniqueness

N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its combination of a thiadiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c1-4-20(5-2)16(23)21-9-7-12(8-10-21)14(22)17-15-19-18-13(25-15)11-24-6-3/h12H,4-11H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLKWTJTJHNHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.